

Structural Analysis of ML-097 Binding: A Technical Guide

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Compound of Interest

Compound Name: ML-097

Cat. No.: B1663760

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Introduction

ML-097 (PubChem CID: 2160985) is a small molecule identified as a pan-activator of Ras-related small GTPases.^{[1][2][3][4][5]} These proteins function as molecular switches in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and motility. The aberrant function of GTPases is implicated in numerous diseases, including cancer. **ML-097** and its analogs represent a novel class of chemical probes that activate GTPases, providing valuable tools for studying their complex biology. This technical guide provides an in-depth overview of the structural and functional aspects of **ML-097** binding to its target GTPases, based on currently available data.

Mechanism of Action

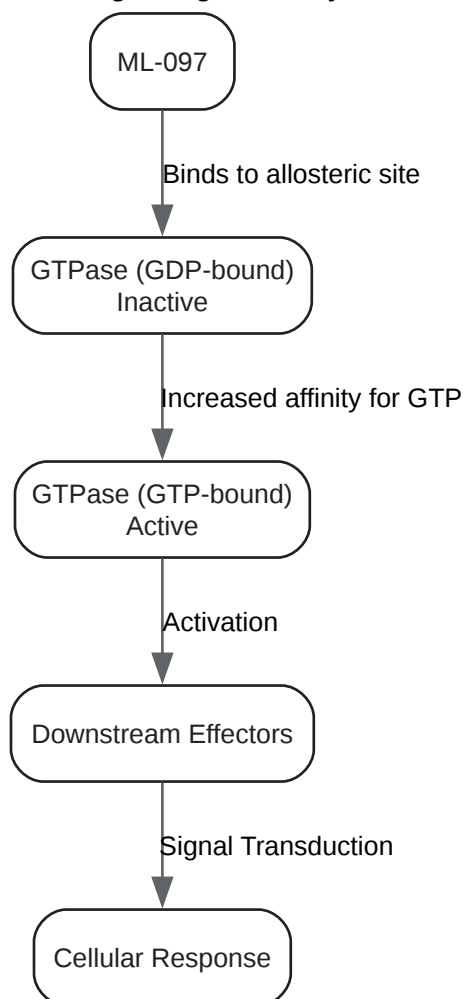
Unlike guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP, **ML-097**'s mechanism of action is distinct. It is proposed to function by increasing the affinity of the GTPase for guanine nucleotides.^{[2][3][4][5]} This leads to a higher population of the active, GTP-bound state of the GTPase, thereby amplifying downstream signaling. This allosteric activation mechanism bypasses the canonical GEF-mediated activation pathway.

Structural Basis of Interaction: A Hypothesized Allosteric Binding Site

Direct structural evidence, such as an X-ray co-crystal structure of **ML-097** bound to a GTPase, is not yet publicly available. However, based on the initial characterization and computational studies, a plausible binding site has been proposed. It is hypothesized that **ML-097** and other activators from the same chemical series interact with an allosteric pocket located between the highly flexible switch I and switch II regions of the GTPases.[2][3][4][5]

These switch regions undergo significant conformational changes upon GTP binding and are critical for the interaction with downstream effector proteins. By binding to this allosteric site, **ML-097** is thought to stabilize the GTP-bound conformation, thereby promoting the active state.

Hypothesized Signaling Pathway of ML-097 Action



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Caption: Hypothesized signaling pathway of **ML-097** action.

Quantitative Binding Data

ML-097 has been shown to activate a range of Ras-related GTPases. The following table summarizes the available quantitative data on its activity.

Target GTPase	EC50 (nM)	Assay Type	Reference
Rac1	151	Biochemical Assay	[1]
Cell division cycle 42 (Cdc42)	102	Biochemical Assay	[1]
Ras	109	Biochemical Assay	[1]
Rab7	-	Activated	[6]

Note: The EC50 values are as reported by Cayman Chemical, referencing the original NIH probe report. The probe report itself provides a heatmap of activity but does not list specific EC50 values for **ML-097** in the main text.

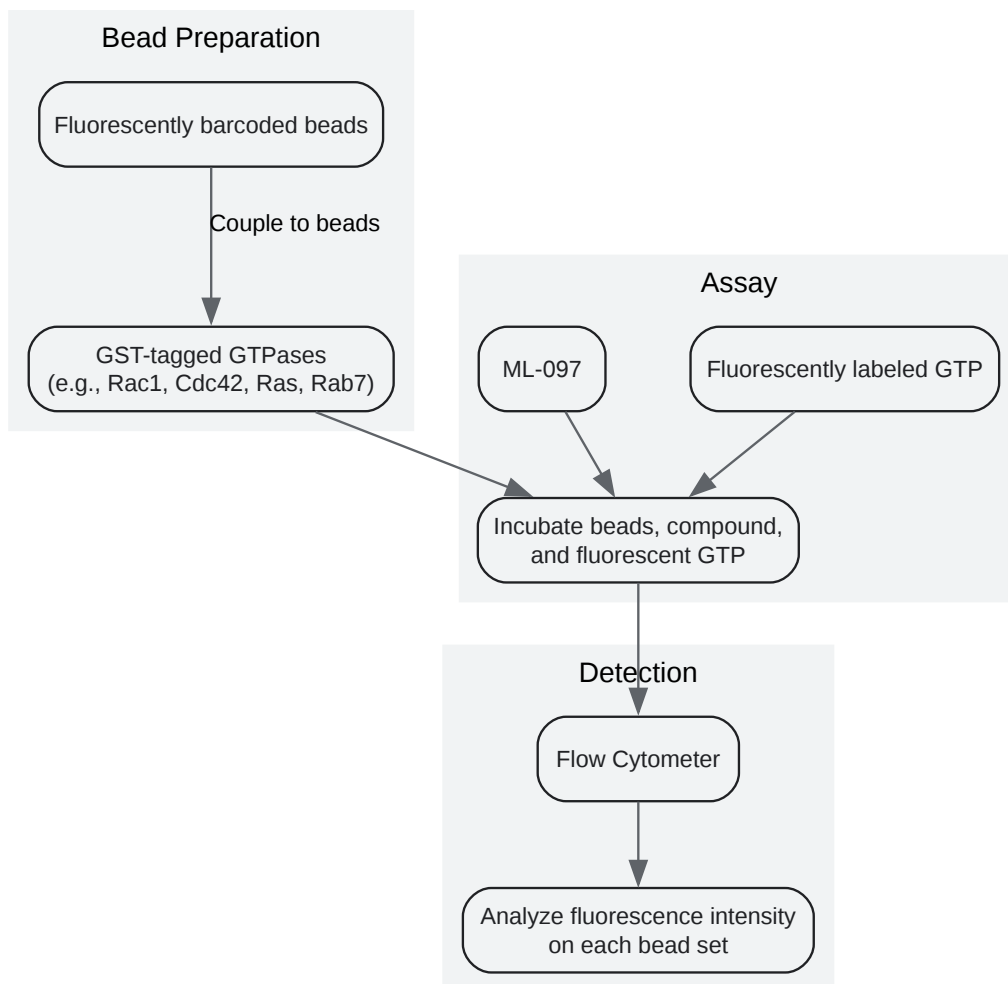
Experimental Protocols

The characterization of **ML-097** involved several key experimental methodologies. Below are detailed descriptions of the general protocols employed in the discovery and validation of such pan-GTPase activators.

High-Throughput Screening: Multiplexed Bead-Based Flow Cytometry Assay

This primary screening assay allows for the simultaneous assessment of a compound's activity against multiple GTPases.

Workflow for Multiplexed Bead-Based GTPase Assay



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